4-Bromo-2-thiophen-3-ylthiophene

Description

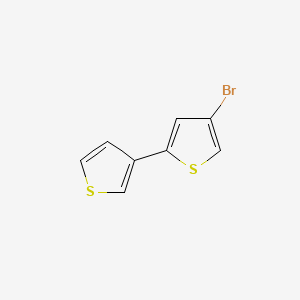

Structure

2D Structure

3D Structure

Properties

CAS No. |

105124-99-0 |

|---|---|

Molecular Formula |

C8H5BrS2 |

Molecular Weight |

245.2 g/mol |

IUPAC Name |

4-bromo-2-thiophen-3-ylthiophene |

InChI |

InChI=1S/C8H5BrS2/c9-7-3-8(11-5-7)6-1-2-10-4-6/h1-5H |

InChI Key |

OVFYCHJDUISQTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Thiophen 3 Ylthiophene and Its Advanced Derivatives

Synthesis of 4-Bromo-2-thiophen-3-ylthiophene Precursors

The construction of the target molecule relies on the strategic synthesis of its precursors, which involves the controlled introduction of bromine and a thiophenyl group onto a thiophene (B33073) core.

Regioselective Bromination Techniques for Thiophene Scaffolds

The position of bromine on the thiophene ring is crucial for subsequent reactions. Regioselective bromination allows for the precise placement of the halogen, directing the outcome of further synthetic steps.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiophenes. studysmarter.co.ukwikipedia.org The reaction conditions can be tuned to achieve high regioselectivity. For instance, the bromination of substituted thiophenes in concentrated solutions of acetic acid with NBS at room temperature has been shown to occur with high regioselectivity at the 2-position (>99%). tandfonline.com This method is also suitable for large-scale preparations. tandfonline.com

For the synthesis of 2-bromo-4-alkylthiophenes, a 3-alkylthiophene can be activated at -78°C with n-BuLi and then reacted with bromine to achieve good regioselectivity. google.com The molar ratio of the lithium source to bromine can be adjusted to control the degree of bromination. google.com

Table 1: Regioselective Bromination of Thiophenes

| Starting Material | Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Substituted Thiophenes | NBS, Acetic Acid | Room Temperature | 2-Bromo-substituted thiophenes | >99% for 2-position | tandfonline.com |

| Thiophene | n-BuLi, then Bromine | -78°C to RT | Tetra-substituted thiophene | High | mdpi.com |

Coupling Reactions for Introducing the Thiophenyl Moiety at Specific Positions

Once a brominated thiophene precursor is obtained, a second thiophene ring can be introduced via various coupling reactions. Metal-catalyzed reactions are particularly effective for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are commonly employed to form carbon-carbon bonds between two thiophene rings. numberanalytics.comd-nb.info In a Suzuki-Miyaura coupling, a brominated thiophene can be reacted with a thiophene boronic acid in the presence of a palladium catalyst and a base. d-nb.infonih.gov The choice of catalyst, ligands, and reaction conditions can influence the yield and selectivity of the reaction. rsc.orgsemanticscholar.org

For example, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. d-nb.info Similarly, the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with arylboronic acids, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as a base, selectively yields 5-aryl-2-bromo-3-hexylthiophenes. nih.gov

Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium, is another powerful method for creating C-C bonds between thiophene rings. jcu.edu.au

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The bromine atom on this compound serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex and functionalized derivatives.

Palladium-Catalyzed Coupling Reactions (Suzuki-Miyaura, Stille, Negishi, Murahashi)

Palladium catalysts are workhorses in the field of cross-coupling chemistry, and they are extensively used to functionalize brominated thiophenes.

The Suzuki-Miyaura reaction is a prominent method for C-C bond formation, reacting the brominated thiophene with an organoboron compound. The reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ leads to the synthesis of both mono- and disubstituted products. nih.gov The regioselectivity can be controlled, with the bromo group on the aryl moiety being more reactive than the one on the thiophene ring. nih.gov The catalytic system of palladium(II) acetate (B1210297) and SPhos has been shown to be efficient for the Suzuki-Miyaura cross-coupling of bromothiophenes with low catalyst loading. semanticscholar.org

The Stille reaction involves the coupling of the brominated thiophene with an organotin compound. This method has been used to synthesize various thiophene-containing oligomers. jcu.edu.au

The Negishi coupling utilizes an organozinc reagent, while the Murahashi coupling employs an organolithium or Grignard reagent in the presence of a palladium or nickel catalyst. rsc.org These reactions offer alternative routes to C-C bond formation with different substrate scopes and reaction conditions.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Brominated Thiophenes

| Reaction | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Boronic acids | Mono- and disubstituted aniline (B41778) derivatives | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | semanticscholar.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | 2,5-dibromo-3-hexylthiophene, Arylboronic acids | 5-aryl-2-bromo-3-hexylthiophenes | nih.gov |

Copper-Mediated Cross-Coupling Approaches (e.g., N-Arylation)

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is an efficient method for constructing C-N bonds. nih.gov This reaction can be applied to the arylation of various N-nucleophiles with brominated thiophenes. The use of chelating diamine ligands can be crucial in controlling the concentration of the active copper(I) catalytic species. nih.gov

Copper catalysts, including copper(I) iodide (CuI) and copper oxide (CuO) nanoparticles, have been successfully employed for the amination of aryl halides. mdpi.comrsc.org These reactions can often be carried out under milder conditions and with less expensive catalysts compared to palladium-based systems. For instance, copper-catalyzed coupling of aryl halides with aqueous ammonia (B1221849) has been achieved without the need for an inert atmosphere or expensive ligands. rsc.org

Strategies for C-C Bond Formation at Beta-Positions of Thiophenes

While the alpha-positions of thiophene are generally more reactive, specific strategies can be employed to achieve C-C bond formation at the less reactive beta-positions.

One approach involves the use of radical reactions. Tributyltin hydride-mediated radical chain reactions can facilitate the formation of carbon-carbon bonds. libretexts.org A carbon radical generated from a C-Br bond can add to an alkene or alkyne, enabling the construction of new C-C bonds. libretexts.org Intramolecular versions of these reactions are particularly effective for forming five-membered rings. libretexts.org

Another strategy is to utilize specific catalytic systems that favor reaction at the beta-position. While less common, careful selection of ligands and reaction conditions in cross-coupling reactions can influence the regioselectivity. Furthermore, synthetic routes that build the thiophene ring from acyclic precursors can be designed to place substituents at the desired beta-positions from the outset.

Direct Arylation Polymerization (DArP) as a Green Synthesis Route

Direct Arylation Polymerization (DArP) has surfaced as a more environmentally friendly and cost-effective method for synthesizing conjugated polymers compared to traditional cross-coupling reactions. researchgate.netrsc.org This technique circumvents the need for pre-functionalized monomers, such as organotin or organoboron compounds, thereby reducing synthetic steps and toxic byproducts. mdpi.comacs.org

Mechanistic Understanding of C-H Arylation in Thiophene Systems

The mechanism of palladium-catalyzed C-H arylation in thiophene systems is a complex process that can proceed through several pathways. Computational studies using density functional theory have been instrumental in elucidating these mechanisms. nih.gov Three primary mechanistic possibilities have been investigated: the S_EAr (electrophilic aromatic substitution) and migration pathway, the metalation/deprotonation pathway, and a Heck-type arylation mechanism. nih.gov

Research indicates that for the C-H arylation of thiophenes, both the metalation/deprotonation and Heck-type mechanisms can be involved. nih.gov The specific pathway that is favored depends significantly on the ligands coordinated to the palladium catalyst. nih.gov For instance, with a 2,2'-bipyridyl ligand, the metalation/deprotonation pathway is energetically more favorable, leading to α-arylation (at the C5 position). nih.gov Conversely, the use of bulky phosphine (B1218219) ligands can favor the Heck-type mechanism, resulting in β-arylation (at the C4 position). nih.gov Stoichiometric studies have shown that the arylation reactions proceed via a cationic palladium complex, and the counteranion plays a role in determining the regioselectivity. nih.gov High-level DFT calculations support a carbopalladation pathway over an electrophilic palladation mechanism for C-C bond formation. nih.gov

The intrinsic reactivity of C-H bonds in thiophene derivatives also plays a crucial role. Electron-rich or -deficient thiophenes generally show a preference for C-H activation at the α-position. researchgate.net However, the presence of a halogen, such as bromine, at the α-position can activate the adjacent β-C-H bond, influencing the regioselectivity of the arylation. researchgate.net

Optimization of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of DArP are highly dependent on the optimization of the catalytic system and reaction conditions. Key parameters that can be fine-tuned include the choice of catalyst, ligand, base, solvent, reaction temperature, and monomer concentration. researchgate.net

Catalytic Systems: Palladium catalysts, such as palladium acetate (Pd(OAc)₂), are commonly employed. thieme-connect.demdpi.com The choice of ligand is critical for controlling reactivity and regioselectivity. While phosphine-free systems have been developed, phosphine ligands can be crucial for preventing defect formation. researchgate.netacs.org For instance, bulky phosphine-based ligands have been designed to enhance the selectivity of the DArP process. rsc.org The Pd(OAc)₂/dppb (1,2-bis(diphenylphosphino)butane) system has been shown to be an efficient catalyst for the direct arylation of 3-substituted thiophene derivatives. thieme-connect.de

Reaction Conditions: The solvent plays a significant role, with amide solvents like N,N-dimethylacetamide (DMAc) often used. researchgate.net The choice of base, such as potassium carbonate (K₂CO₃) or potassium acetate (KOAc), is also important. mdpi.comrsc.org Reaction temperature is another critical factor; for instance, temperatures between 130-140 °C have been found to induce C-H activation at the C-3 position of certain thieno-fused systems. mdpi.com Careful design of monomers and optimization of these conditions are necessary to achieve high molecular weights and desired polymer structures. researchgate.net

Table 1: Optimization of Direct C-H Arylation Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | - | K₂CO₃ (2) | Toluene | 130 | Moderate | mdpi.com |

| 2 | Pd(OAc)₂ (5) | - | K₂CO₃ (2) | Toluene | 140 | Moderate | mdpi.com |

| 3 | Pd(OAc)₂ (10) | P(tBu)₃ (20) | Cs₂CO₃ (2) | Toluene | 110 | No Reaction | mdpi.com |

| 4 | Pd(OAc)₂ (0.1-0.2) | - | - | - | - | Good to Excellent | acs.org |

| 5 | Pd(OAc)₂ (2) | - | KOAc | DMA | 150 | - | rsc.org |

This table presents a selection of reaction conditions from different studies to illustrate the range of parameters investigated for optimizing direct C-H arylation of thiophene derivatives.

Control of Regiochemical Defects in DArP-Derived Conjugated Polymers

A significant challenge in DArP is the control of regiochemical defects in the resulting conjugated polymers, which can impact their electronic and physical properties. researchgate.net Common defects include homocoupling, branching, and incorrect regiochemistry of monomer incorporation (e.g., head-to-head vs. head-to-tail linkages). researchgate.netnih.gov

The regioselectivity of the arylation is influenced by the thiophene substituent and the nature of the aryl bromide. thieme-connect.de For instance, in the polymerization of 3-substituted thiophenes, the α-position is generally the most reactive, leading to a predominance of α,α-linkages. nih.gov However, side reactions can lead to the formation of β-defects. researchgate.net

Strategies to control these defects include:

Ligand Selection: The use of sterically hindered amide ligands can effectively eliminate branching defects. researchgate.net Similarly, certain phosphine ligands can suppress homocoupling defects. researchgate.net

Monomer Design: The electronic properties of the monomers are critical. Halogenated monomers, for example, can have altered C-H bond reactivities, potentially leading to poor selectivity. researchgate.net Designing monomers that are amenable to high-selectivity DArP is a key strategy. researchgate.net

Reaction Parameter Optimization: Fine-tuning reaction conditions such as temperature and solvent can also help to minimize defect formation. researchgate.net

Molecular dynamics simulations have been used to understand how the regiochemistry of the polymer chain affects its aggregation behavior and charge transport properties. nih.gov These studies show that a regular head-to-tail/head-to-tail arrangement can lead to well-ordered crystalline phases with improved charge transport. nih.gov

Advanced Synthetic Protocols for Enhanced Efficiency and Control

To further improve the synthesis of thiophene-based materials, advanced protocols that offer greater efficiency and precise control over the polymerization process are being explored.

Microwave and Ultrasound-Assisted Organic Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques can lead to shorter reaction times, higher yields, and improved product purity. psu.edunih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of various thiophene derivatives. nih.govorganic-chemistry.org For example, a one-pot, multi-component reaction to synthesize thiophene derivatives under microwave irradiation at 80°C resulted in high yields and a broad substrate scope. nih.gov This method has also been used for the synthesis of 2-aminothiophene-3-carboxylic acid derivatives in just two minutes. researchgate.net The efficiency of microwave-assisted synthesis is also highlighted in the preparation of 5-substituted 2-aminothiophenes, where reaction times were reduced from 4 hours with conventional heating to just 20 minutes. organic-chemistry.org

Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis utilizes acoustic cavitation to accelerate reactions. jocpr.comresearchgate.net This method has been used to synthesize novel 5-bromo-thiophene containing chalcone (B49325) derivatives with good yields under mild conditions and short reaction times. psu.eduresearchgate.net The use of ultrasound has been shown to be a simple and efficient method for preparing 2-aminothiophenes. jocpr.com

Table 2: Comparison of Conventional and Advanced Synthesis Methods for Thiophene Derivatives

| Synthesis Method | Reaction Time | Yield | Conditions | Ref. |

|---|---|---|---|---|

| Conventional Heating (Chalcones) | - | Lower | - | psu.edu |

| Ultrasound (Chalcones) | Shorter | Good | LiOH·H₂O catalyst | psu.edu |

| Conventional Heating (2-Aminothiophenes) | 4 hours | - | Morpholine, ethanol | organic-chemistry.org |

| Microwave (2-Aminothiophenes) | 20 minutes | High | Morpholine, ethanol, 70°C | organic-chemistry.org |

| Microwave (Thiophene derivatives) | Short | High | 80°C | nih.gov |

This table provides a comparative overview of the advantages of microwave and ultrasound-assisted synthesis over conventional methods for preparing thiophene derivatives.

Living Polymerization Techniques for Precise Molecular Weight and End-Group Control

Living polymerization techniques offer a high degree of control over the molecular weight, molecular weight distribution (polydispersity), and end-group functionality of polymers. researchgate.netyoutube.com These methods are characterized by the absence of irreversible chain termination and chain transfer steps. researchgate.net

For thiophene-based polymers, living anionic polymerization has been explored. acs.org While thiophene has acidic protons that could potentially be abstracted under basic conditions, the living anionic polymerization of 2-vinylthiophene (B167685) has been achieved. acs.org The stability of the propagating carbanion is influenced by substituents on the thiophene ring. acs.org For instance, an electron-withdrawing cyano group can stabilize the terminal carbanion, facilitating a controlled polymerization. acs.org

Achieving a living polymerization allows for the synthesis of well-defined block copolymers and polymers with specific end-groups, which can be crucial for tailoring the properties of materials for specific applications. nih.govmdpi.com For example, thiophene end-functionalized oligolactides have been synthesized to create "hairy-rod" type conjugated polymers. mdpi.comnih.gov The ability to control the polymer architecture at this level is essential for the development of advanced functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Thiophen 3 Ylthiophene and Its Polymeric Forms

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of "4-Bromo-2-thiophen-3-ylthiophene" and its derivatives through fragmentation analysis.

In the mass spectrum of a bromo-substituted compound like "this compound," the presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes). libretexts.org The fragmentation of thiophene (B33073) rings often involves the cleavage of bonds adjacent to the heteroatom and the loss of small neutral molecules. For "this compound," potential fragmentation pathways could include the loss of a bromine radical, cleavage of the bond between the two thiophene rings, or fragmentation of the thiophene rings themselves. A detailed analysis of these fragmentation patterns can confirm the connectivity of the molecule. raco.cat

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the characterization of synthetic polymers, including dendritic and polymeric thiophene derivatives. mdpi.comyoutube.com This soft ionization method is particularly well-suited for large, non-volatile, and fragile molecules, as it typically produces singly charged ions with minimal fragmentation. youtube.com

In the analysis of polythiophene derivatives, MALDI-TOF-MS provides crucial information on the molecular weight distribution, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the polydispersity index (PDI). osti.gov The selection of an appropriate matrix is critical for successful MALDI-TOF analysis of polymers. For poly(3-hexylthiophene), for instance, trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be an effective matrix. osti.gov

The mass spectrum of a polymer obtained by MALDI-TOF-MS consists of a series of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. This allows for the precise determination of the monomer mass and the identification of end-groups. news-medical.net

| Parameter | Description | Relevance to Polymeric Thiophene Derivatives |

| Molecular Weight Averages (Mn, Mw) | Statistical measures of the average molecular weight of the polymer chains. | Crucial for understanding the physical and mechanical properties of the polymer. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (PDI = Mw/Mn). | Indicates the uniformity of the polymer chains; a PDI close to 1 suggests a more controlled polymerization. |

| Repeating Unit Mass | The mass of the monomer unit that constitutes the polymer chain. | Confirms the chemical identity of the polymer. |

| End-Group Analysis | Identification of the chemical groups at the ends of the polymer chains. | Provides insights into the polymerization mechanism and initiation/termination steps. |

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction techniques are paramount for elucidating the three-dimensional arrangement of molecules in the solid state, providing invaluable information on molecular conformation, packing, and intermolecular interactions.

In the solid state, thiophene derivatives often exhibit a high degree of planarity, which facilitates π-π stacking interactions. The presence of bromine atoms can introduce additional non-covalent interactions, such as halogen bonding (Br···Br, Br···S, or Br···N interactions), which can significantly influence the crystal packing. figshare.comresearchgate.net These interactions can play a crucial role in directing the self-assembly of the molecules into well-ordered structures. The analysis of dihedral angles between the thiophene rings and the orientation of the substituents provides a detailed picture of the molecular conformation. researchgate.net

| Structural Parameter | Significance in Bromo-Substituted Thiophenes |

| Dihedral Angle | The angle between the planes of the two thiophene rings, indicating the degree of planarity of the molecule. |

| Bond Lengths and Angles | Provide information about the electronic structure and conjugation within the molecule. |

| Intermolecular Interactions | Non-covalent forces such as π-π stacking, hydrogen bonding, and halogen bonding that govern the crystal packing. |

| Unit Cell Parameters | The dimensions of the basic repeating unit of the crystal lattice. |

The supramolecular assembly of thiophene-based materials is a key determinant of their electronic and optical properties. The arrangement of molecules in the solid state, or the crystallinity, directly impacts charge transport and other functional characteristics. mdpi.comfigshare.com

Electrochemical Characterization

Electrochemical methods are essential for probing the electronic properties of "this compound" and its polymeric forms, particularly in the context of their potential use in electronic devices.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of thin films and the mechanisms of electrochemical processes, including those relevant to sensing applications. By applying a small amplitude AC voltage at various frequencies and measuring the resulting current, EIS can provide detailed information about the resistance, capacitance, and charge transfer kinetics at the electrode-film-electrolyte interface.

For polythiophene thin films, EIS is commonly used to characterize their conductivity, charge storage capacity, and ion diffusion processes. nih.gov The impedance data is often analyzed by fitting it to an equivalent electrical circuit model, where each component of the circuit represents a specific physical or chemical process. nih.gov For instance, the circuit may include elements representing the solution resistance, the double-layer capacitance at the film/electrolyte interface, the charge-transfer resistance, and the film's bulk resistance and capacitance.

Changes in the impedance spectrum upon exposure to an analyte can form the basis of a sensing mechanism. For example, the binding of a target molecule to the surface of a functionalized polythiophene film can alter the charge transfer resistance or the capacitance of the film, which can be detected by EIS.

| EIS Parameter | Physical/Chemical Process | Application in Thiophene-Based Sensors |

| Solution Resistance (Rs) | Resistance of the electrolyte solution. | Typically constant for a given experimental setup. |

| Double-Layer Capacitance (Cdl) | Capacitance at the interface between the film and the electrolyte. | Can be affected by surface modifications and analyte binding. |

| Charge-Transfer Resistance (Rct) | Resistance to the flow of charge across the film/electrolyte interface. | A key parameter for monitoring binding events in biosensors. |

| Film Resistance (Rf) | Resistance of the polymer film itself. | Related to the conductivity of the polythiophene. |

| Film Capacitance (Cf) | Capacitance associated with the bulk of the polymer film. | Reflects the charge storage capacity of the film. |

Future Research Directions and Concluding Perspectives on 4 Bromo 2 Thiophen 3 Ylthiophene Research

Emerging Synthetic Paradigms for Regioselective Functionalization and Polymerization

The future of 4-bromo-2-thiophen-3-ylthiophene chemistry lies in the development of highly efficient and selective synthetic methods. While traditional cross-coupling reactions have been instrumental, emerging paradigms are focused on achieving unprecedented control over the molecular architecture.

Regioselective Functionalization: The ability to selectively modify specific positions on the thiophene (B33073) rings is paramount. Future research will likely focus on direct C-H functionalization, a more atom-economical approach that avoids the pre-functionalization steps typically required. Catalytic systems that can distinguish between the various C-H bonds on the bithiophene core will be highly sought after. Moreover, advancements in metal-catalyzed cross-coupling reactions, such as those employing palladium and indium organometallics, offer pathways to create unsymmetrical 2,5-disubstituted thiophenes with high precision and atom economy. rsc.org The development of one-pot, multi-component reactions (MCRs) also presents an efficient strategy for generating diverse thiophene derivatives from simple precursors, reducing waste and simplifying synthetic processes. tandfonline.comnih.gov

Controlled Polymerization: The synthesis of well-defined polymers from this compound is a key area for future exploration. Techniques that allow for precise control over polymer chain length, sequence, and tacticity are crucial for fine-tuning the electronic and optical properties of the resulting materials. The development of novel polymerization methods, including living and chain-growth polymerizations, will be essential. These methods will enable the synthesis of block copolymers and other complex architectures, incorporating the unique properties of the this compound unit into larger macromolecular systems.

A summary of emerging synthetic strategies is presented below:

| Synthetic Strategy | Focus Area | Potential Advantages |

| Direct C-H Functionalization | Regioselective modification of the thiophene rings | Increased atom economy, reduced synthetic steps |

| Advanced Cross-Coupling | Synthesis of unsymmetrical derivatives | High selectivity, good yields, high atom economy rsc.org |

| Multi-Component Reactions (MCRs) | One-pot synthesis of complex thiophenes | High efficiency, reduced waste, diverse substitution patterns nih.gov |

| Controlled Polymerization | Synthesis of well-defined polymers | Precise control over polymer architecture and properties |

Advanced Computational Approaches for Predictive Material Design and Optimization

The synergy between experimental synthesis and computational modeling is revolutionizing materials science. For this compound, advanced computational approaches offer a powerful toolkit for predicting material properties and guiding the design of new functional materials, thereby accelerating the discovery process. mit.edunih.gov

Predictive Modeling: Computational methods, particularly Density Functional Theory (DFT), can be employed to investigate the electronic and optical properties of molecules derived from this compound. researchgate.net These calculations can predict key parameters such as HOMO/LUMO energy levels, bandgaps, and charge transport characteristics, which are crucial for applications in organic electronics. researchgate.netresearchgate.net By simulating the effects of different functional groups and substitution patterns, researchers can rationally design molecules with optimized properties before embarking on time-consuming and resource-intensive synthesis.

Machine Learning and AI: The integration of machine learning and artificial intelligence (AI) is set to transform materials design. mit.edunih.gov By training algorithms on existing experimental and computational data, it is possible to create models that can rapidly predict the properties of new, unsynthesized compounds. techscience.com This data-driven approach can be used to screen vast chemical spaces for promising candidates based on this compound, identifying molecules with desired characteristics for specific applications, from organic light-emitting diodes (OLEDs) to solar cells. nih.govrsc.orgnih.gov

Key computational approaches for future research are outlined in the table below:

| Computational Approach | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations | HOMO/LUMO energies, bandgap, optical properties researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Morphology, charge transport, mechanical properties |

| Machine Learning / AI | High-throughput screening and property prediction | Optimized material properties for specific applications mit.edutechscience.com |

Exploration of Novel Supramolecular Architectures and Multi-Component Systems

The self-assembly of molecules into well-ordered, functional structures is a hallmark of supramolecular chemistry. For this compound, the exploration of its potential to form novel supramolecular architectures and participate in multi-component systems is a promising avenue for future research.

Supramolecular Assembly: The planar, aromatic nature of the bithiophene core, combined with the potential for directional intermolecular interactions such as halogen bonding (via the bromine atom) and π-π stacking, makes this compound an excellent candidate for designing self-assembling systems. researchgate.net Research in this area will focus on controlling the assembly process to create well-defined nanostructures, such as nanowires, nanotubes, and thin films. These ordered structures can exhibit enhanced charge transport and anisotropic optical properties, which are highly desirable for electronic and photonic devices. The formation of liquid-crystalline phases, such as blue phases, by incorporating bent-core derivatives of thiophene highlights the sensitivity of the resulting mesomorphic behavior to molecular structure. mdpi.com

Multi-Component Systems: The use of this compound as a building block in multi-component systems, such as co-crystals and donor-acceptor complexes, opens up new possibilities for creating materials with emergent properties. By combining it with other functional molecules, it is possible to create materials with tailored electronic, optical, or magnetic characteristics. Multi-component reactions are an efficient way to synthesize such complex systems in a single step. tandfonline.comresearchgate.netresearchgate.net The design and synthesis of these systems will require a deep understanding of intermolecular interactions and molecular recognition principles.

| System Type | Research Focus | Potential Applications |

| Supramolecular Polymers | Controlled non-covalent polymerization | Stimuli-responsive materials, sensors |

| Liquid Crystals | Self-assembly into ordered mesophases | Displays, optical switching mdpi.com |

| Co-crystals | Engineering of solid-state properties | Modified electronic and optical properties |

| Donor-Acceptor Complexes | Charge-transfer interactions | Organic conductors, photovoltaics |

Interdisciplinary Research Opportunities in Advanced Materials Science and Engineering

The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry and applied materials science and engineering.

Organic Electronics: The development of next-generation organic electronic devices, including flexible displays, wearable sensors, and efficient solar cells, will require close collaboration between synthetic chemists, materials scientists, and device engineers. Chemists will focus on designing and synthesizing novel materials based on this compound, while materials scientists will investigate their processing and morphology. Engineers will then integrate these materials into functional devices and characterize their performance.

Biomedical Applications: The functionalization of this compound with biocompatible groups could lead to new materials for biomedical applications. nih.gov For example, fluorescent polymers derived from this compound could be used as probes for bioimaging. rsc.org This research will require expertise from chemistry, biology, and medicine to ensure the development of safe and effective materials.

Energy Storage and Conversion: Thiophene-based materials are being explored for their potential in energy storage devices, such as batteries and supercapacitors. Research in this area will involve collaborations between materials chemists and electrochemists to design materials with high charge storage capacity, long-term stability, and fast charge/discharge rates.

The interdisciplinary nature of future research on this compound is summarized below:

| Research Area | Collaborating Disciplines | Potential Outcomes |

| Organic Electronics | Chemistry, Materials Science, Physics, Engineering | High-performance transistors, LEDs, and solar cells nih.govnih.gov |

| Biomedical Engineering | Chemistry, Biology, Medicine | Biocompatible sensors, imaging agents, and drug delivery systems nih.gov |

| Energy Technologies | Chemistry, Electrochemistry, Engineering | Advanced materials for batteries and supercapacitors |

| Smart Materials | Chemistry, Physics, Mechanical Engineering | Stimuli-responsive materials for sensing and actuation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.